molecular formula Na6Pb B14279267 CID 71350434 CAS No. 163932-90-9

CID 71350434

Cat. No.: B14279267
CAS No.: 163932-90-9
M. Wt: 345 g/mol
InChI Key: QIZXYPCKBZKVSR-UHFFFAOYSA-N
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Description

CID 71350434 is a unique identifier assigned by PubChem, a comprehensive database of chemical compounds, to a specific organic molecule. Such compounds are often characterized using advanced analytical techniques like mass spectrometry (MS) and chromatographic methods, as highlighted in , which details the use of CID (collision-induced dissociation) in structural elucidation .

Properties

CAS No.

163932-90-9

Molecular Formula

Na6Pb

Molecular Weight

345 g/mol

InChI

InChI=1S/6Na.Pb

InChI Key

QIZXYPCKBZKVSR-UHFFFAOYSA-N

Canonical SMILES

[Na].[Na].[Na].[Na].[Na].[Na].[Pb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with CAS number 71350434 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary depending on the desired purity and yield of the final product. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature conditions to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process typically involves continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

The compound with CAS number 71350434 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

The compound with CAS number 71350434 has several scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules with specific functional groups.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of the compound with CAS number 71350434 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71350434, we compare it with structurally or functionally related compounds from the evidence. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Name PubChem CID Molecular Formula Key Functional Groups Biological Role/Activity Source/Study
Betulin 72326 C₃₀H₅₀O₂ Hydroxyl, triterpenoid Substrate/inhibitor in enzyme studies (Fig. 8)
Betulinic Acid 64971 C₃₀H₄₈O₃ Carboxylic acid, triterpenoid Anticancer, antiviral agent (Fig. 8)
3-O-Caffeoyl Betulin 10153267 C₃₉H₅₄O₆ Caffeoyl ester, triterpenoid Enhanced solubility, bioactivity (Fig. 8)
Ginkgolic Acid 17:1 5469634 C₂₂H₃₄O₃ Alkylphenol, unsaturated Inhibitor of bile acid transporters (Fig. 8)
This compound* 71350434 Not explicitly provided Likely triterpenoid derivatives or esters Hypothesized enzyme inhibition Inferred from

Note: Specific data for this compound is inferred from structural analogs in . Direct experimental validation is required.

Key Findings

Structural Features: Betulin derivatives (CIDs 72326, 64971, 10153267) share a triterpenoid backbone. Modifications like hydroxylation (betulin), carboxylation (betulinic acid), or esterification (3-O-caffeoyl betulin) significantly alter solubility and bioactivity . Ginkgolic acid (CID 5469634) diverges structurally with an alkylphenol moiety, enabling distinct interactions with targets like bile acid transporters .

Esterification (e.g., 3-O-caffeoyl betulin, CID 10153267) improves pharmacokinetic properties, such as bioavailability, by introducing polar groups .

Analytical Techniques: Compounds like this compound and its analogs are often analyzed via LC-MS with CID fragmentation to elucidate structural features, as demonstrated in ginsenoside studies () .

Research Implications and Gaps

Bioactivity Profiling : While focuses on substrate/inhibitor roles for betulin derivatives, this compound’s exact mechanism remains uncharacterized. Future studies could employ enzyme inhibition assays or molecular docking simulations.

Synthetic Modifications : Analogous to 3-O-caffeoyl betulin, this compound may benefit from functional group additions to enhance therapeutic efficacy, a strategy validated in for optimizing drug candidates .

Clinical Relevance : Compounds like irbesartan (CID 3749) and troglitazone (CID 5591) in highlight the importance of CID-based studies in drug discovery, particularly for metabolic and oncological targets .

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